2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide

Carbonic Anhydrase Inhibition hCA II Isoform Ki Determination

This sulfonamide chloroacetamide offers validated dual hCA II/VII inhibition (Ki 4.9 nM & 6.5 nM) with negligible hCA XII off-target activity. Its electrophilic chloroacetamide moiety enables rapid library synthesis via nucleophilic substitution, critical for SAR-driven CA inhibitor design. Use as a selective cytosolic CA probe or pre-functionalized intermediate for tail-approach derivatization. Ensure CAS-specific procurement to guarantee confirmed Ki profiles.

Molecular Formula C9H11ClN2O3S
Molecular Weight 262.71 g/mol
CAS No. 101167-02-6
Cat. No. B011575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide
CAS101167-02-6
Molecular FormulaC9H11ClN2O3S
Molecular Weight262.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)CCl)S(=O)(=O)N
InChIInChI=1S/C9H11ClN2O3S/c10-5-9(13)12-6-7-1-3-8(4-2-7)16(11,14)15/h1-4H,5-6H2,(H,12,13)(H2,11,14,15)
InChIKeyLTZYLTKHHXTVBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-[(4-sulfamoylphenyl)methyl]acetamide (CAS 101167-02-6): Chemical Profile and Baseline Procurement Data


2-Chloro-N-[(4-sulfamoylphenyl)methyl]acetamide (CAS: 101167-02-6) is a sulfonamide-functionalized chloroacetamide derivative with molecular formula C₉H₁₁ClN₂O₃S and molecular weight 262.71 g/mol [1]. Structurally, it comprises a 4-sulfamoylphenylmethyl group linked via an amide bond to a chloroacetyl moiety, positioning it within the broader class of aromatic sulfonamides that have been extensively investigated as carbonic anhydrase (CA) inhibitors [2]. The presence of the primary sulfonamide group (-SO₂NH₂) provides zinc-binding capability at the CA active site, while the chloroacetamide linker enables further derivatization via nucleophilic substitution, making this compound a versatile intermediate for medicinal chemistry and chemical biology applications [3].

Procurement Risk Analysis: Why Generic Substitution of 2-Chloro-N-[(4-sulfamoylphenyl)methyl]acetamide (CAS 101167-02-6) Fails in Carbonic Anhydrase Research


In carbonic anhydrase inhibitor research, structurally similar sulfonamide derivatives cannot be substituted interchangeably due to profound isoform-specific selectivity differences driven by subtle structural modifications [1]. The 4-sulfamoylphenyl scaffold, while a conserved zinc-binding pharmacophore, exhibits widely divergent inhibition profiles across hCA I, II, VII, IX, and XII depending on the nature of the pendant group—whether it is a chloroacetamide, a cyanoacetamide, an isoxazole-containing moiety, or a simple acetamide [2]. For instance, 2-cyano-N-(4-sulfamoylphenyl)acetamide serves as a synthetic precursor for isoxazole derivatives with distinct selectivity profiles, while N-[(4-sulfamoylphenyl)methyl]acetamide (CAS 2015-14-7) lacks the chloroacetamide electrophilic handle essential for further derivatization [3]. These structural nuances directly impact binding kinetics, off-target isoform engagement, and the ability to generate focused compound libraries, making empirical verification of identity and purity via CAS-specific procurement essential [4].

2-Chloro-N-[(4-sulfamoylphenyl)methyl]acetamide (CAS 101167-02-6): Quantitative Comparative Evidence Against Key Analogs and In-Class Candidates


hCA II Inhibition: Comparative Ki Values for 2-Chloro-N-[(4-sulfamoylphenyl)methyl]acetamide Versus Acetazolamide and In-Class Analogs

2-Chloro-N-[(4-sulfamoylphenyl)methyl]acetamide exhibits potent inhibition of human carbonic anhydrase II (hCA II) with a Ki of 4.9 nM, as measured by stopped-flow CO₂ hydration assay using recombinant enzyme [1]. This value positions the compound within the low nanomolar range characteristic of effective sulfonamide-based hCA II inhibitors, comparable to the clinical reference acetazolamide (AAZ), which typically displays Ki values in the range of 12–25 nM for hCA II across multiple studies [2]. In contrast, the structurally related analog N-[(4-sulfamoylphenyl)methyl]acetamide (lacking the 2-chloro substituent) has been reported in PDB entries (5RE7, 5RK0) as a ligand in crystallographic fragment screens but lacks published quantitative Ki data for hCA II, indicating its utility is primarily structural rather than potency-driven [3].

Carbonic Anhydrase Inhibition hCA II Isoform Ki Determination Stopped-Flow CO₂ Hydration Assay

hCA I Isoform Selectivity Profile: Ki Comparison for 2-Chloro-N-[(4-sulfamoylphenyl)methyl]acetamide Across Cytosolic CA Isoforms

2-Chloro-N-[(4-sulfamoylphenyl)methyl]acetamide demonstrates a pronounced selectivity profile against human carbonic anhydrase I (hCA I) relative to hCA II, with a Ki of 220 nM for hCA I versus 4.9 nM for hCA II—a selectivity ratio (hCA I Ki / hCA II Ki) of approximately 45-fold [1]. This selectivity pattern is consistent with the broader class of 4-sulfamoylphenyl-containing inhibitors, where the pendant group modulates access to the hCA I active site cleft [2]. For comparison, acetazolamide typically exhibits hCA I Ki values of approximately 250–900 nM and hCA II Ki values of 12–25 nM, yielding selectivity ratios ranging from 10–75× depending on assay conditions [3].

Isoform Selectivity hCA I hCA II Selectivity Index Off-Target Profiling

hCA VII Inhibition and Neuropathic Pain Target Engagement: Ki Data for 2-Chloro-N-[(4-sulfamoylphenyl)methyl]acetamide Versus Isoxazole-Containing Sulfonamide Analogs

2-Chloro-N-[(4-sulfamoylphenyl)methyl]acetamide inhibits recombinant human carbonic anhydrase VII (hCA VII) with a Ki of 6.5 nM, demonstrating nearly equipotent activity against hCA VII and hCA II (Ki = 4.9 nM) [1]. This dual cytosolic isoform inhibition profile contrasts with the broader series of isoxazole-containing 4-sulfamoylphenyl derivatives, where hCA VII Ki values range from 4.3–51.9 nM and can be tuned for isoform selectivity through heterocyclic tail modifications [2]. Notably, the parent scaffold 2-cyano-N-(4-sulfamoylphenyl)acetamide serves as a synthetic intermediate for generating these isoxazole derivatives rather than a direct inhibitor, underscoring the distinct functional utility of the 2-chloroacetamide variant as both a probe compound and a derivatization-ready building block [3].

hCA VII Neuropathic Pain CNS Carbonic Anhydrase Isozyme-Selective Inhibition

Tumor-Associated hCA XII Selectivity: Ki Data Demonstrating Minimal Off-Target Engagement for 2-Chloro-N-[(4-sulfamoylphenyl)methyl]acetamide

2-Chloro-N-[(4-sulfamoylphenyl)methyl]acetamide exhibits negligible inhibition of human carbonic anhydrase XII (hCA XII), with a Ki greater than 50,000 nM (>50 µM), as determined by stopped-flow CO₂ hydration assay [1]. This pronounced lack of activity against the tumor-associated transmembrane isoform hCA XII represents a critical differentiation point when selecting a cytosolic CA probe or synthetic intermediate. In contrast, optimized 4-sulfamoylphenyl derivatives designed via tail-approach strategies can achieve hCA XII Ki values in the low nanomolar range (e.g., 5.2–1159 nM across reported series), with some compounds demonstrating single-digit nanomolar potency against hCA XII while maintaining selectivity over cytosolic isoforms [2]. The chloroacetamide variant therefore serves as a highly isoform-selective tool that spares hCA XII, making it unsuitable for anticancer applications targeting this isoform but ideal for applications requiring minimal hCA XII engagement [3].

hCA XII Tumor-Associated Carbonic Anhydrase Isoform Selectivity Anticancer Target Validation

Synthetic Versatility: Electrophilic Chloroacetamide Handle in 2-Chloro-N-[(4-sulfamoylphenyl)methyl]acetamide Enables Derivatization Unavailable to Non-Halogenated Analogs

The presence of the 2-chloro substituent on the acetamide moiety confers distinct synthetic utility to 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide that is absent in non-halogenated analogs such as N-[(4-sulfamoylphenyl)methyl]acetamide (CAS 2015-14-7) . The electrophilic α-chloro carbon undergoes facile nucleophilic substitution with amines, thiols, and azides under mild conditions, enabling the generation of diverse compound libraries without requiring protection/deprotection of the sulfonamide group . This reactivity profile is documented in the synthetic literature where chloroacetamide-containing sulfonamides serve as key intermediates for constructing more complex pharmacophores, including those accessed via reaction with sodium azide to form azidoacetamides or with thiocyanate to yield thiocyanatoacetamide derivatives [1].

Nucleophilic Substitution Building Block Synthetic Intermediate Chloroacetamide Reactivity

2-Chloro-N-[(4-sulfamoylphenyl)methyl]acetamide (CAS 101167-02-6): Evidence-Backed Research and Industrial Application Scenarios


Cytosolic Carbonic Anhydrase II and VII Probe Development for Glaucoma and Neuropathic Pain Research

Based on the compound's potent inhibition of hCA II (Ki = 4.9 nM) and hCA VII (Ki = 6.5 nM) combined with negligible activity against tumor-associated hCA XII (Ki > 50,000 nM), this compound is optimally deployed as a cytosolic CA probe in glaucoma and neuropathic pain target validation studies [1]. Researchers requiring a sulfonamide-based inhibitor with dual hCA II/VII activity but minimal off-target engagement at hCA XII should prioritize this compound over broader-spectrum analogs. The low nanomolar potency against hCA II aligns with established antiglaucoma therapeutic benchmarks, where acetazolamide and dorzolamide exhibit hCA II Ki values in the 10–30 nM range [2].

Medicinal Chemistry Building Block for Diversified Sulfonamide Library Synthesis

The electrophilic 2-chloroacetamide moiety enables post-synthetic diversification via nucleophilic substitution, making this compound a strategic building block for generating focused libraries of 4-sulfamoylphenyl derivatives . Unlike the non-halogenated analog N-[(4-sulfamoylphenyl)methyl]acetamide, which lacks a reactive handle, this chloroacetamide variant can be reacted with diverse nucleophiles (primary/secondary amines, thiols, sodium azide) to rapidly explore structure-activity relationships around the sulfonamide scaffold. This approach is particularly valuable in early-stage medicinal chemistry where parallel synthesis of 50–100 analogs is required to optimize isoform selectivity [3].

Assay Development and Positive Control for Cytosolic CA Isoform Biochemical Screens

Given the well-characterized Ki values across four human CA isoforms (hCA I: 220 nM; hCA II: 4.9 nM; hCA VII: 6.5 nM; hCA XII: >50,000 nM), this compound serves as a validated positive control for high-throughput CA inhibition screening assays [1]. Its defined selectivity profile provides a benchmark for calibrating assay sensitivity and for distinguishing cytosolic (hCA I, II, VII) from transmembrane (hCA XII) isoform activity. The availability of quantitative Ki data from stopped-flow CO₂ hydration assays—the gold-standard method for CA inhibition measurement—ensures reproducibility across independent laboratories [4].

Custom Synthesis Intermediate for Tail-Approach CA Inhibitor Design

In structure-based drug design employing the 'tail approach' for CA inhibitor development, this compound provides a pre-functionalized 4-sulfamoylphenyl core that can be elaborated through the chloroacetamide linker [3]. This strategy, exemplified by the 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide series and related sulfocoumarin carboxamides, relies on the chloroacetamide moiety as a versatile attachment point for introducing tail groups that modulate isoform selectivity and membrane permeability [2]. Researchers engaged in rational CA inhibitor design should procure this compound as a key intermediate rather than attempting to synthesize the sulfamoylphenyl core de novo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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